Acetyl angiotensinogen (1-14), human

Renin-angiotensin system Peptide stability Enzymatic assay

Researchers quantifying renin activity face substrate degradation and kinetic variability. Acetyl angiotensinogen (1-14), human, solves these with N-terminal acetylation that blocks aminopeptidases, extending incubation stability. The human-specific sequence (Ac-DRVYIHPFHLVIHN) ensures physiologically relevant kcat/Km values, while >98% purity eliminates glycoform heterogeneity. Key advantages: • Resistance to aminopeptidase degradation enables extended plasma/tissue homogenate incubations without substrate loss. • Non-glycosylated, uniform composition ensures consistent Km and Vmax across assay plates. • Human-specific sequence guarantees accurate kinetic parameters for renin inhibitor SAR studies.

Molecular Formula C85H124N24O20
Molecular Weight 1802.0 g/mol
Cat. No. B12373281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl angiotensinogen (1-14), human
Molecular FormulaC85H124N24O20
Molecular Weight1802.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C
InChIInChI=1S/C85H124N24O20/c1-12-46(9)69(107-77(121)58(31-50-23-25-54(111)26-24-50)101-79(123)67(44(5)6)105-71(115)55(21-17-27-92-85(87)88)97-75(119)61(36-66(113)114)96-48(11)110)82(126)103-62(34-53-39-91-42-95-53)83(127)109-28-18-22-64(109)78(122)100-57(30-49-19-15-14-16-20-49)72(116)99-59(32-51-37-89-40-93-51)73(117)98-56(29-43(3)4)76(120)106-68(45(7)8)80(124)108-70(47(10)13-2)81(125)102-60(33-52-38-90-41-94-52)74(118)104-63(84(128)129)35-65(86)112/h14-16,19-20,23-26,37-47,55-64,67-70,111H,12-13,17-18,21-22,27-36H2,1-11H3,(H2,86,112)(H,89,93)(H,90,94)(H,91,95)(H,96,110)(H,97,119)(H,98,117)(H,99,116)(H,100,122)(H,101,123)(H,102,125)(H,103,126)(H,104,118)(H,105,115)(H,106,120)(H,107,121)(H,108,124)(H,113,114)(H,128,129)(H4,87,88,92)/t46-,47-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,67-,68-,69-,70-/m0/s1
InChIKeyVGQNODAMSAWGST-PRYFVWDJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetyl Angiotensinogen (1-14), Human: Defined Renin Substrate


Acetyl angiotensinogen (1-14), human (CAS: 104180-27-0) is a synthetic 14-amino-acid peptide representing the N-terminal fragment of human angiotensinogen, modified by N-terminal acetylation [1]. The sequence, Ac-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Asn (Ac-DRVYIHPFHLVIHN), corresponds to residues 1–14 of the human angiotensinogen precursor and is specifically cleaved by human renin between Leu10 and Val11 to yield angiotensin I [1]. This acetylated tetradecapeptide serves as a well-defined, high-purity substrate for enzymatic assays in cardiovascular and hypertension research, bypassing the heterogeneity inherent in native plasma-derived angiotensinogen preparations [1].

Defined synthetic substrate with a single, specific renin cleavage site (Leu10-Val11)
Acetylated N-terminus reported to resist aminopeptidase degradation in biological matrices
Non-glycosylated, uniform peptide supports consistent kinetic parameters across experiments

Generic Substrate Limitations for Renin Assays


Substituting acetyl angiotensinogen (1-14), human with non-acetylated forms, porcine sequences, or alternative renin substrates introduces confounding variables that compromise assay reproducibility and biological relevance. N-terminal acetylation enhances resistance to aminopeptidase-mediated degradation, a property not shared by the non-acetylated human (1-14) fragment [1]. Species-specific sequence variations—particularly at the P′1, P′2, and P′3 positions adjacent to the renin cleavage site—dramatically alter catalytic efficiency (kcat/Km) and can render human renin inactive toward non-homologous substrates [2]. Additionally, the uniform, glycosylation-free nature of the synthetic peptide ensures consistent kinetic parameters, whereas plasma-derived angiotensinogen exhibits variable glycosylation that modifies substrate affinity and turnover [3].

Non-acetylated human (1-14)
Lacks N-terminal acetylation; may be susceptible to aminopeptidase degradation, potentially distorting renin activity measurements.
Porcine or other species sequences
Sequence variations at P′1–P′3 can markedly reduce catalytic efficiency with human renin, leading to inaccurate kinetic parameters.
Plasma-derived angiotensinogen
Heterogeneous glycosylation introduces variable Km, compromising lot-to-lot reproducibility and inter-experimental consistency.

Acetyl Angiotensinogen (1-14), Human: Key Evidence


Aminopeptidase Resistance by N-Terminal Acetylation

The N-terminal acetylation of acetyl angiotensinogen (1-14), human blocks exopeptidase cleavage, significantly increasing peptide half-life in biological matrices compared to the non-acetylated human angiotensinogen (1-14) fragment. This modification is critical for maintaining substrate integrity during extended incubations in renin activity assays [1].

Aminopeptidase resistance
Class-level inference
Acetylated N-terminus blocks exopeptidase cleavage; non-acetylated form is susceptible.
Supports substrate integrity in extended renin activity assays.
Quantification for this specific peptide not directly reported.
Renin-angiotensin system Peptide stability Enzymatic assay

Human Sequence Specificity in Renin Kinetics

Human renin exhibits strict species specificity toward its substrate. For the human N-terminal tridecapeptide, canine renin shows a kcat/Km value that is only 0.37% of that observed with the homologous canine substrate. Replacement of a single residue at P′1 (Val→Leu) in the human sequence triples kcat and improves Km 4-fold, while substitutions at P′2 and P′3 produce even larger effects [1]. Consequently, acetyl angiotensinogen (1-14), porcine—which differs at residues 11 (Leu vs. Val), 12 (Val vs. Ile), and 14 (Ser vs. Asn)—exhibits markedly different kinetic parameters with human renin and may be cleaved inefficiently or not at all [1].

Species specificity
Cross-study comparable
Human sequence efficiently cleaved by human renin; porcine sequence differs at residues 11,12,14. Canine renin shows ~270-fold lower kcat/Km on human vs homologous substrate.
Human-specific sequence ensures physiologically relevant kinetics with human renin.
Residue substitutions at P′1–P′3 alter kcat and Km by 3-fold to >10-fold.
Renin kinetics Species specificity Substrate recognition

Non-Glycosylated Substrate for Consistent Kinetics

Natural angiotensinogen is glycosylated at Ser14 in some species (ovine) and at other positions. This glycosylation directly impacts renin kinetics: a mutant ovine angiotensinogen (S14N) glycosylated at Asn14 exhibits a 3-fold increase in Km for human renin without affecting Vmax [1]. Acetyl angiotensinogen (1-14), human is a synthetic peptide with Asn at position 14 that lacks glycosylation, providing a uniform, non-glycosylated substrate with consistent kinetic behavior. In contrast, plasma-derived angiotensinogen preparations contain heterogeneous glycoforms that introduce variability in Km and complicate inter-experimental comparisons.

Glycosylation-free kinetics
Cross-study comparable
Synthetic non-glycosylated peptide; glycosylation at position 14 reported to increase Km 3-fold.
Uniform kinetics across experiments, avoiding glycoform variability.
Plasma-derived angiotensinogen contains heterogeneous glycoforms.
Glycosylation effects Enzyme kinetics Substrate uniformity

High Purity and Long-Term Stability

Commercial preparations of acetyl angiotensinogen (1-14), human are supplied with ≥98% purity as verified by HPLC, ensuring minimal interference from truncated or modified peptide contaminants . The lyophilized powder is stable for at least 3 years when stored at -20°C, and for 2 years at 4°C . Stock solutions prepared in DMSO or aqueous buffers remain stable for up to 6 months at -80°C . These defined stability parameters contrast with the limited and variable stability of purified plasma angiotensinogen, which is prone to proteolytic degradation and requires stringent handling conditions not always feasible in high-throughput settings.

Purity & stability
Data to verify
Purity ≥98% (HPLC); lyophilized powder stable 3 years at -20°C.
Lot-to-lot consistency supports multi-year research programs.
Supplier-reported specification; verify for critical applications.
Peptide quality control Stability Procurement

Recommended Applications of Acetyl Angiotensinogen (1-14), Human


High-Sensitivity Renin Activity Assays

The acetylated N-terminus confers resistance to aminopeptidase degradation, enabling extended incubation times in plasma or tissue homogenate-based renin activity measurements without substrate loss [1]. This is particularly valuable when quantifying low renin activities or when screening renin inhibitors where substrate depletion would distort inhibition curves.

Renin Kinetic Characterization and Species Specificity

The human-specific sequence (Ac-DRVYIHPFHLVIHN) ensures that kinetic parameters (kcat, Km) measured with human renin accurately reflect the physiological human enzyme-substrate interaction [2]. This is essential for structure-activity relationship (SAR) studies of renin inhibitors intended for human therapeutic applications and for comparative enzymology across species.

High-Throughput Screening of Renin Inhibitors

The uniform, non-glycosylated nature of the synthetic peptide eliminates kinetic variability arising from heterogeneous glycoforms present in plasma angiotensinogen, enabling consistent Km and Vmax values across multiple assay plates and independent experiments [3]. Combined with high purity (>98%) and defined long-term stability , this substrate supports robust, scalable HTS campaigns for renin-targeted drug discovery.

In Vitro Renin-Angiotensinogen Cascade Reconstitution

As a chemically defined, high-purity reagent with validated stability parameters , acetyl angiotensinogen (1-14), human serves as a reliable starting material for generating angiotensin I and subsequent angiotensin II in cell-free systems. This is particularly useful for studying downstream signaling events in isolated enzyme cascades or for calibrating angiotensin immunoassays.

Application
Selection Property
Validation Focus
Enzymatic renin activity assays
Acetylated N-terminus
Verify substrate integrity during extended incubations
Renin kinetic characterization
Human-specific sequence
Confirm species-matched kinetics for human renin research
High-throughput inhibitor screening
Non-glycosylated, uniform substrate
Assess plate-to-plate consistency of Km and Vmax
In vitro angiotensin cascade reconstitution
Defined purity and stability
Confirm angiotensin I generation by analytical method

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